8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14/h8,11H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMWQSNUONWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.
Chemical Reactions Analysis
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been extensively studied for its potential anti-ulcer activity. Research has shown that derivatives of this compound exhibit significant anti-ulcer effects comparable to omeprazole, a well-known anti-ulcer medication . Additionally, this compound’s unique structure makes it a valuable scaffold for designing new therapeutic agents in medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the secretion of gastric acid, thereby reducing the formation of ulcers. This inhibition is likely mediated through the modulation of proton pumps or other enzymes involved in acid secretion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spirocyclic Core
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride
(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
Functional Group Modifications
1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-methyl-, 1,1-dioxide
- CAS : 801213-04-7
- Key Difference : Sulfone group (1,1-dioxide) replaces the thia ring’s sulfur.
- Properties :
Derivatives with Aromatic Substituents
Key Research Findings
Biological Activity
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of 244.35 g/mol. The presence of both nitrogen and sulfur in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, comparable to standard antitubercular drugs like rifampicin . This suggests that 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess similar properties.
Antidiabetic Activity
Studies have shown that some diazaspiro compounds can inhibit α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption in the intestines. Compounds structurally related to 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid have shown promising results in this regard, indicating potential for further investigation into its antidiabetic effects .
The biological activity of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid may be attributed to its ability to interact with various enzymes and receptors involved in metabolic processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and protein tyrosine phosphatases (PTPs), which play roles in glucose metabolism and insulin signaling.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the spirocyclic core via cyclization of ethylamine derivatives with thiol-containing intermediates.
- Step 2 : Carboxylic acid functionalization using protecting groups (e.g., ethyl esters) to prevent side reactions.
- Step 3 : Acid hydrolysis to yield the final product.
Similar methods for structurally related compounds (e.g., 8-Oxa-2-azaspiro analogs) emphasize the use of epoxide intermediates and controlled pH conditions to stabilize reactive groups .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH3 and δ ~2.5–3.0 ppm for CH2) and spirocyclic backbone.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (LC-MS) : Verify molecular weight (calculated: ~285.38 g/mol based on C11H18N2O2S).
Cross-referencing with analogs (e.g., 8-methyl variants) highlights the importance of baseline separation in HPLC to detect trace impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in a fume hood due to potential sulfur-containing byproducts.
- Storage : Store at 2–8°C in sealed containers to prevent hydrolysis, as recommended for structurally similar thia-diazaspiro compounds .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this spirocyclic compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation.
- Machine Learning (ML) : Train models on existing spirocompound datasets to predict optimal reaction conditions (e.g., solvent, temperature).
The ICReDD framework demonstrates how integrating computational and experimental data accelerates reaction design .
Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. benzyl groups) to isolate pharmacological contributions.
For example, 8-phenyl analogs show varied enzyme inhibition profiles depending on substituent electronegativity .
Q. How do substituents on the spirocyclic core influence physicochemical properties?
- Methodological Answer :
- LogP Analysis : Ethyl groups (logP ~1.5) enhance lipid solubility compared to polar substituents (e.g., -COOH, logP ~-0.5).
- Table : Key Properties of Analogous Compounds
Data Contradiction Analysis
Q. Why do solubility values for similar spiro compounds vary across studies?
- Methodological Answer :
- Experimental Variables : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) and temperature.
- Purity Impact : Impurities (e.g., residual solvents) artificially alter solubility measurements.
Researchers should standardize protocols (e.g., OECD Guidelines) and validate purity via LC-MS before reporting solubility .
Future Research Directions
Q. What unexplored applications exist for this compound in medicinal chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
